

# physicochemical properties of Trimethaphan camsylate

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## Compound of Interest

Compound Name: *Trimethaphan*

Cat. No.: *B611479*

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An In-depth Technical Guide on the Physicochemical Properties of **Trimethaphan** Camsylate

## Introduction

**Trimethaphan** camsylate, sold under the trade name Arfonad, is a short-acting, competitive ganglionic blocking agent.<sup>[1]</sup> It functions as a sympatholytic drug by antagonizing nicotinic acetylcholine receptors in autonomic ganglia, thereby blocking transmission in both the sympathetic and parasympathetic nervous systems.<sup>[2][3]</sup> This action leads to vasodilation and a reduction in blood pressure.<sup>[3]</sup> Historically, it was used intravenously for the emergency treatment of hypertensive crises and to induce controlled hypotension during surgery.<sup>[4]</sup> The active moiety is the **trimethaphan** cation, while the camsylate (camphorsulfonate) portion serves as the salt.<sup>[5]</sup> The use of the camsilate salt form can improve properties such as water solubility.<sup>[1]</sup> Due to its positively charged sulfonium structure, it does not cross the blood-brain barrier, limiting its effects to the peripheral nervous system.<sup>[1][2]</sup>

## Physicochemical Properties

The fundamental physicochemical properties of **Trimethaphan** Camsylate are summarized in the table below. These parameters are critical for its formulation, delivery, and pharmacokinetic profile.

Property	Value	References
IUPAC Name	3,5-dibenzyl-8-thiona-3,5-diazatricyclo[6.3.0.0 <sup>2,6</sup> ]undeca-n-4-one;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methane sulfonate	<a href="#">[5]</a>
CAS Number	68-91-7	<a href="#">[5]</a>
Molecular Formula	C <sub>32</sub> H <sub>40</sub> N <sub>2</sub> O <sub>5</sub> S <sub>2</sub>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	596.80 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White crystals or a white, crystalline powder; slight odor and bitter taste.	<a href="#">[8]</a>
Melting Point	~245 °C (with decomposition)	<a href="#">[6]</a> <a href="#">[8]</a>
Solubility	Water: 1 g in < 5 mL Alcohol: 1 g in < 2 mL Acetone: Slightly soluble Ether: Slightly soluble DMSO: Soluble	<a href="#">[6]</a> <a href="#">[7]</a>
pH (1% aq. solution)	5.0 - 6.0	<a href="#">[6]</a>
Optical Rotation	[\alpha]D <sup>20</sup> +22.0° (c = 4 in water)	<a href="#">[6]</a> <a href="#">[8]</a>

## Experimental Protocols

Detailed experimental procedures for the characterization of pharmaceutical substances are outlined in various pharmacopeias. The following sections describe generalized protocols applicable to the determination of **Trimethaphan Camsylate**'s key physicochemical properties.

### Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[\[9\]](#) A common method is the capillary method using a digital melting point apparatus.[\[10\]](#)

- Sample Preparation: The **Trimethaphan** camsylate sample must be finely powdered and thoroughly dried in a desiccator.[11] A small amount of the powder is packed into a capillary tube to a height of 2.5-3.5 mm.[10][11]
- Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.[10]
- Measurement: For an unknown compound, a rapid heating ramp (e.g., 10-20 °C/minute) is used to find an approximate melting range.[12] For a precise measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[12] The temperature is then increased slowly, at a rate of approximately 1-2 °C per minute.[9][11]
- Data Recording: The melting range is recorded from the temperature at which the substance first begins to collapse or melt (onset point) to the temperature at which it is completely molten (clear point).[11] A sharp, narrow melting range typically indicates high purity.[9]

## Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[13][14]

- Preparation: An excess amount of **Trimethaphan** camsylate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.[13] The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[14]
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]
- Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is separated from the saturated solution by centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.
- Analysis: The concentration of **Trimethaphan** camsylate in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[16]

## UV-Visible Spectroscopy

UV-Visible spectroscopy is a standard technique for the quantitative analysis of drug compounds in solution, based on the Beer-Lambert law.[17][18]

- Solvent Selection: A suitable solvent is chosen in which the drug is soluble and which is transparent in the UV-Vis region of interest (typically 200-400 nm).[18]
- Standard Solution Preparation: A stock solution of **Trimethaphan** camsylate with a known concentration is prepared. A series of standard solutions of lower concentrations are then made by serial dilution.
- Sample Measurement: The spectrophotometer is blanked using the same solvent as the sample. The absorbance of each standard solution is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).[17]
- Calibration Curve: A calibration curve is generated by plotting absorbance versus concentration. The linearity of this curve is assessed.
- Unknown Sample Analysis: The absorbance of the sample solution (e.g., from a solubility experiment) is measured, and its concentration is determined by interpolation from the calibration curve.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint of a compound by identifying its functional groups based on their absorption of infrared radiation.[19][20]

- Sample Preparation: For a solid sample like **Trimethaphan** camsylate, a common method is to create a potassium bromide (KBr) disk. A small amount of the sample is ground with anhydrous KBr powder and compressed under high pressure to form a transparent pellet.[20][21] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.[22]
- Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr disk) is recorded.
- Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded, typically over the range of 4000 to 400  $\text{cm}^{-1}$ .[19]

- Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds within the molecule, allowing for structural confirmation and identification.[22]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound.[23]

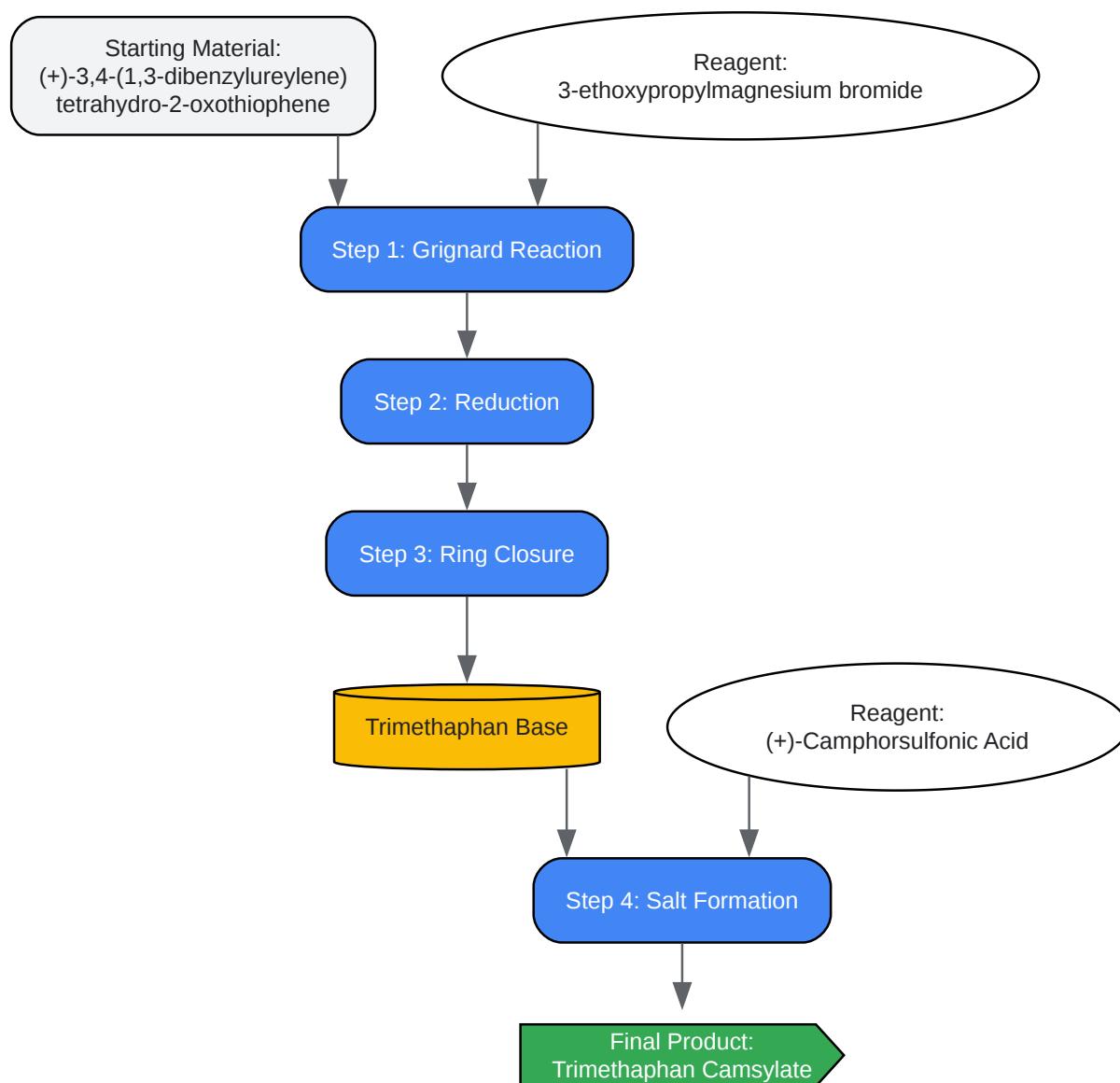
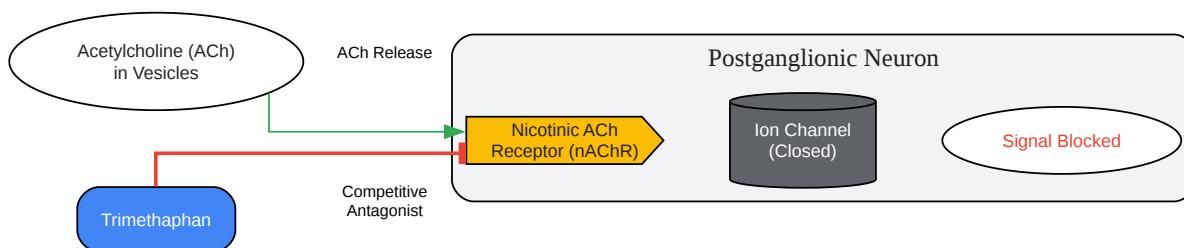
- Sample Preparation: A small amount of **Trimethaphan** camsylate (typically a few milligrams) is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D<sub>2</sub>O, or DMSO-d<sub>6</sub>).[24]
- Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer. One-dimensional (<sup>1</sup>H, <sup>13</sup>C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired. [23][24]
- Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns in the spectra provide detailed information about the number and connectivity of atoms, allowing for the complete structural assignment of the molecule.[24]

## Mechanism of Action and Signaling Pathway

**Trimethaphan** camsylate's primary mechanism of action is the competitive, non-depolarizing blockade of neuronal nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting neurotransmission for both the sympathetic and parasympathetic nervous systems.[3][8]

- Sympathetic Blockade: The inhibition of sympathetic ganglia removes the tonic vasoconstrictor signals to peripheral blood vessels. This leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure.[2]
- Parasympathetic Blockade: The concurrent blockade of the parasympathetic system can lead to side effects such as tachycardia (by blocking vagal tone to the heart), cycloplegia (loss of visual accommodation), and reduced gastrointestinal motility.[1][2]

In addition to its ganglionic blocking activity, **Trimethaphan** may also exert a direct vasodilatory effect on blood vessels and promote the release of histamine, both of which contribute to its hypotensive effect.[\[2\]](#)[\[8\]](#)

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